molecular formula C7H9NS B13638297 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole

2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole

Cat. No.: B13638297
M. Wt: 139.22 g/mol
InChI Key: BVQBGPBFXWGHJT-UHFFFAOYSA-N
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Description

2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-formylpyrroles with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide . This reaction leads to the formation of thieno[3,2-b]pyrrole derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-b]pyrrole compounds .

Scientific Research Applications

2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins . This inhibition can lead to changes in gene expression, which is a potential therapeutic mechanism in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C7H9NS/c1-5-4-6-7(9-5)2-3-8-6/h4,8H,2-3H2,1H3

InChI Key

BVQBGPBFXWGHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)CCN2

Origin of Product

United States

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